molecular formula C19H14N2OS B11115853 6-(4-Methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

6-(4-Methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11115853
M. Wt: 318.4 g/mol
InChI Key: WQSVESCUGKAENS-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that contains a pyridine ring substituted with methoxyphenyl, phenyl, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde, acetophenone, and thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially exerting antidepressant effects. Additionally, the compound may interact with serotonergic and nitric oxide pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioxo group, in particular, differentiates it from other methoxyphenyl-containing compounds and contributes to its potential as a versatile scaffold in drug design and materials science.

Properties

Molecular Formula

C19H14N2OS

Molecular Weight

318.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-5-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C19H14N2OS/c1-22-16-9-7-14(8-10-16)18-17(13-5-3-2-4-6-13)11-15(12-20)19(23)21-18/h2-11H,1H3,(H,21,23)

InChI Key

WQSVESCUGKAENS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C(=S)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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